molecular formula C30H31FN4O3S B2601763 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-55-3

3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2601763
CAS No.: 451467-55-3
M. Wt: 546.66
InChI Key: VPUWHGULVDICSM-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings. The presence of fluorophenyl, methylphenyl, and morpholinyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzamide derivatives with formamide or similar reagents under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylphenylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

    Incorporation of the Morpholinyl Group: This step typically involves nucleophilic substitution reactions using morpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the quinazoline core is notable, as quinazoline derivatives are known for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • 4-fluorophenyl 4-methoxyphenyl sulfone
  • 3-{[(4-fluorophenyl)sulfanyl]methyl}benzonitrile

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the quinazoline core, along with the fluorophenyl, methylphenylsulfanyl, and morpholinyl groups, provides a distinct chemical profile that may confer unique reactivity and biological activity.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-N-(3-morpholin-4-ylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3S/c1-21-3-5-22(6-4-21)20-39-30-33-27-19-23(28(36)32-13-2-14-34-15-17-38-18-16-34)7-12-26(27)29(37)35(30)25-10-8-24(31)9-11-25/h3-12,19H,2,13-18,20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUWHGULVDICSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCCN4CCOCC4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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